The compound Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate is a derivative of piperazine, which is a class of organic compounds that have been extensively studied for their diverse pharmacological properties. Piperazine derivatives have been synthesized and evaluated for various applications, including as therapeutic agents for cocaine abuse, antibacterial agents, and inhibitors of aspartate transcarbamoylase, an enzyme involved in the pyrimidine biosynthetic pathway. The studies on these compounds have provided insights into their mechanism of action and potential applications in different fields.
While specific synthesis methods for Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate are not extensively detailed in the provided papers, one study suggests a potential pathway for its synthesis []. This method involves using 1-diphenylmethyl-4-(2-hydroxyethyl) piperazine dihydrochloride as a precursor. The synthesis starts with diphenyl carbinol, which undergoes halogenation to form halogenated diphenyl methane. This intermediate is then condensed with piperazine ethanol in a suitable solvent. Subsequent acidification with hydrochloric acid yields 1-diphenylmethyl-4-(2-hydroxyethyl) piperazine dihydrochloride. Finally, treatment with an alkali releases the target compound, Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate.
The molecular structure of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate comprises a piperazine ring substituted with a 2-hydroxyethyl group and a carboxyethyl group. The piperazine ring primarily adopts a chair conformation in its solid-state structure, as observed in various crystallographic studies [, , ].
Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate readily undergoes reactions typical of its functional groups. The presence of two nitrogen atoms, one primary alcohol, and one carboxylate ester provides diverse reactivity handles for further derivatization. One notable reaction is its sulfonylation, leading to the formation of sulfonamide derivatives [, ].
The mechanism of action of piperazine derivatives is often associated with their ability to interact with specific biological targets. For instance, certain oxygenated analogues of piperazine have been designed to bind to the dopamine transporter (DAT) and inhibit the uptake of dopamine, which is a key mechanism in the development of cocaine-abuse therapeutic agents1. The introduction of hydroxyl groups to the benzene ring on the phenylpropyl moiety of these compounds resulted in potent and selective ligands for the DAT1. Similarly, chiral piperazines with a hydroxyl group in the S configuration showed more selectivity for the DAT over the serotonin transporter (SERT), indicating a potential for the development of long-acting cocaine abuse therapeutic agents2. In the realm of antibacterial agents, the compound 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid demonstrated broad antibacterial activity, suggesting its use in systemic infections3. Additionally, N-substituted piperazine derivatives have been synthesized as inhibitors of aspartate transcarbamoylase, showing antimicrobial activity and specificity against several tumor cell lines4.
The applications of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate derivatives span across various fields of medicine and pharmacology. In the field of addiction medicine, these compounds have been evaluated as potential extended-release cocaine-abuse therapeutic agents. For example, certain analogues have demonstrated the ability to decrease cocaine-maintained responding in monkeys without affecting behaviors maintained by food, and one compound in particular was effective for about a month following a single injection1. In the field of infectious diseases, piperazine derivatives like 1589 R.B. have shown promise as broad antibacterial agents with favorable toxicological and pharmacokinetic profiles3. Furthermore, in cancer research, piperazine derivatives have been identified as potential inhibitors of aspartate transcarbamoylase, with some compounds exhibiting significant specificity against tumor cell lines, highlighting their potential as anticancer agents4.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7